3-Chloro-2-fluoro-4-iodopyridine CAS number and properties
3-Chloro-2-fluoro-4-iodopyridine CAS number and properties
An In-Depth Technical Guide to 3-Chloro-2-fluoro-4-iodopyridine: A Versatile Halogenated Pyridine Building Block
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogen atoms into heterocyclic scaffolds is a cornerstone of molecular design. Halogenated pyridines, in particular, serve as exceptionally versatile intermediates, offering multiple, distinct reaction sites for the construction of complex molecular architectures. 3-Chloro-2-fluoro-4-iodopyridine stands out as a trifunctionalized building block of significant interest. Its unique arrangement of chloro, fluoro, and iodo substituents on the pyridine core provides a powerful platform for sequential and site-selective chemical modifications. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Core Properties and Identification
3-Chloro-2-fluoro-4-iodopyridine is a solid organic compound whose utility is defined by its distinct physicochemical properties. The presence of three different halogens allows for a high degree of control in synthetic transformations.
| Property | Value | Source(s) |
| CAS Number | 796851-05-3 | [1][2][3][4] |
| Molecular Formula | C₅H₂ClFIN | [1][2][3] |
| Molecular Weight | 257.43 g/mol | [1][2][3] |
| Appearance | White to off-white solid | |
| Melting Point | 98-99 °C | [2] |
| Boiling Point | 254.8 ± 35.0 °C at 760 mmHg (Predicted) | [2] |
| Density | 2.129 ± 0.06 g/cm³ (Predicted) | [2] |
| InChI Key | NPDICENVXROWJV-UHFFFAOYSA-N | [2] |
| MDL Number | MFCD16610366 | [1][3] |
Reactivity and Synthetic Utility
The synthetic power of 3-Chloro-2-fluoro-4-iodopyridine lies in the differential reactivity of its three halogen substituents. The carbon-iodine bond is the most labile and is highly susceptible to metal-catalyzed cross-coupling reactions. The carbon-chlorine bond is more robust, typically requiring more forcing conditions for substitution, while the carbon-fluorine bond is generally the least reactive, often carried through multiple synthetic steps. This reactivity hierarchy enables chemists to perform sequential functionalization.
For instance, the iodine at the C4 position is an excellent handle for introducing aryl, heteroaryl, or alkynyl groups via standard cross-coupling protocols like Suzuki-Miyaura, Sonogashira, or Stille reactions.[5] The remaining chloro and fluoro groups can then be targeted in subsequent steps or left in place to modulate the electronic properties, metabolic stability, and binding affinity of the final molecule.[5]
Caption: Step 1: Synthesis of the 3-chloro-2-fluoropyridine intermediate.
Methodology:
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To a solution of 2,3-dichloropyridine (1.0 eq) in DMSO, add cesium fluoride (2.0 eq). [6]2. Heat the reaction mixture to 110 °C and stir for 20-24 hours. [6]3. After cooling to room temperature, quench the reaction with ice water and extract the product with ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield 3-chloro-2-fluoropyridine. [6]
Step 2: Directed Ortho-Metalation and Iodination
The second step involves the regioselective introduction of iodine. The fluorine atom at C2 is a known ortho-directing group. Treatment with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) will selectively deprotonate the C4 position. Quenching this lithiated intermediate with an iodine source (e.g., I₂) will furnish the final product.
Caption: Step 2: Iodination to yield the final product.
Methodology:
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Prepare a solution of 3-chloro-2-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.0-1.1 eq) in THF/hexanes, maintaining the temperature at -78 °C. [7]4. Stir the mixture at -78 °C for 1-2 hours to ensure complete metalation.
-
Quench the reaction by adding a solution of iodine (1.1-1.2 eq) in THF. [7]6. Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the residue by chromatography or recrystallization to obtain 3-Chloro-2-fluoro-4-iodopyridine.
Applications in Drug Discovery and Development
3-Chloro-2-fluoro-4-iodopyridine is a valuable building block for synthesizing biologically active molecules. [3]The substituted pyridine motif is a common feature in many therapeutic agents, particularly kinase inhibitors, where the pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the adenine core of ATP. [5]
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Pharmaceuticals: It serves as a key intermediate for creating novel compounds in antiviral, anticancer, and anti-inflammatory research. [8][9]The ability to introduce diverse substituents at the C4 position allows for extensive exploration of structure-activity relationships (SAR). [5]* Agrochemicals: The compound is used in the development of next-generation herbicides and pesticides, where the specific halogenation pattern can enhance efficacy and selectivity. [8]* Materials Science: It is employed in the synthesis of advanced materials, including polymers and functional coatings, where its incorporation can impart desirable properties such as thermal stability and specific electronic characteristics. [10]
Spectroscopic Characterization
Unambiguous identification of 3-Chloro-2-fluoro-4-iodopyridine is achieved through a combination of spectroscopic techniques. While full spectra should be acquired for confirmation, the expected features are as follows:
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¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling between them (J-coupling) would be characteristic of adjacent protons on a pyridine ring.
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¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached halogens, with the carbon attached to fluorine showing a characteristic large one-bond C-F coupling.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (257.43 g/mol ). The isotopic pattern will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the aromatic pyridine ring.
Spectroscopic data, including ¹H NMR, is available for reference from various chemical suppliers. [1][11]
Safety, Handling, and Storage
As with any halogenated organic compound, 3-Chloro-2-fluoro-4-iodopyridine should be handled with appropriate care in a laboratory setting.
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Handling: Use in a well-ventilated area, preferably within a chemical fume hood. [2]Avoid inhalation of dust and contact with skin and eyes. [2][12]Wear suitable personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [13][14]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [2][10]Recommended storage is under an inert atmosphere at 2-8°C. [1]* Hazards: While detailed toxicological data is not widely available, related halogenated pyridines are classified as irritants, causing skin, eye, and respiratory irritation. [12][13]It is harmful if swallowed, in contact with skin, or if inhaled. [13]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [14]
Conclusion
3-Chloro-2-fluoro-4-iodopyridine is a high-value, versatile chemical intermediate with significant potential in synthetic chemistry. Its well-defined structure and the differential reactivity of its halogen substituents provide chemists with a reliable and powerful tool for the efficient construction of complex molecules. For researchers in drug discovery, agrochemicals, and materials science, this compound offers a strategic entry point to novel and diverse chemical entities, facilitating the development of next-generation products.
References
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Allfluoro pharmaceutical co .ltd. 3-Chloro-2-fluoro-4-iodopyridine,796851-05-3. Available from: [Link]
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LookChem. Cas 148639-07-0, 2-CHLORO-3-FLUORO-4-IODOPYRIDINE. Available from: [Link]
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ACS Publications. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry. Available from: [Link]
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American Elements. 3-Chloro-2-fluoro-4-iodopyridine | CAS 796851-05-3. Available from: [Link]
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PubChem - NIH. 2-Fluoro-4-iodopyridine. Available from: [Link]
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Ningbo Inno Pharmchem Co.,Ltd. The Role of 2-Chloro-3-fluoro-4-iodopyridine in Modern Organic Synthesis. Available from: [Link]
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LookChem. 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China. Available from: [Link]
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Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped... Available from: [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
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